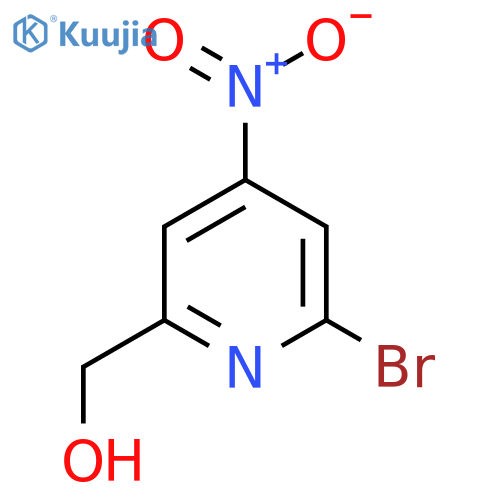

Cas no 1211533-23-1 (2-Bromo-4-nitropyridine-6-methanol)

1211533-23-1 structure

商品名:2-Bromo-4-nitropyridine-6-methanol

CAS番号:1211533-23-1

MF:C6H5BrN2O3

メガワット:233.019500494003

CID:4901077

2-Bromo-4-nitropyridine-6-methanol 化学的及び物理的性質

名前と識別子

-

- 2-Bromo-4-nitropyridine-6-methanol

-

- インチ: 1S/C6H5BrN2O3/c7-6-2-5(9(11)12)1-4(3-10)8-6/h1-2,10H,3H2

- InChIKey: FIKYOWLATKLDPQ-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(=CC(CO)=N1)[N+](=O)[O-]

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 173

- トポロジー分子極性表面積: 78.9

- 疎水性パラメータ計算基準値(XlogP): 0.9

2-Bromo-4-nitropyridine-6-methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029012675-250mg |

2-Bromo-4-nitropyridine-6-methanol |

1211533-23-1 | 95% | 250mg |

$1068.20 | 2023-09-04 | |

| Alichem | A029012675-1g |

2-Bromo-4-nitropyridine-6-methanol |

1211533-23-1 | 95% | 1g |

$2866.05 | 2023-09-04 |

2-Bromo-4-nitropyridine-6-methanol 関連文献

-

1. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

1211533-23-1 (2-Bromo-4-nitropyridine-6-methanol) 関連製品

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量